(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate
Overview
Description
®-1-Boc-2-methyl-pyrrolidine is a chiral compound widely used in organic synthesis. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the second position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-methyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-methyl-pyrrolidine.
Protection: The nitrogen atom of ®-2-methyl-pyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the synthesis of ®-1-Boc-2-methyl-pyrrolidine follows similar steps but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-2-methyl-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the nitrogen atom to participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Deprotected Amine: Removal of the Boc group yields ®-2-methyl-pyrrolidine.
N-Oxides: Oxidation forms N-oxides of ®-1-Boc-2-methyl-pyrrolidine.
Scientific Research Applications
®-1-Boc-2-methyl-pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-methyl-pyrrolidine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during multi-step synthesis. Upon deprotection, the free amine can participate in various chemical transformations.
Comparison with Similar Compounds
(S)-1-Boc-2-methyl-pyrrolidine: The enantiomer of ®-1-Boc-2-methyl-pyrrolidine with the opposite spatial arrangement.
1-Boc-pyrrolidine: A similar compound without the methyl group at the second position.
1-Boc-2-ethyl-pyrrolidine: A compound with an ethyl group instead of a methyl group at the second position.
**Uniqueness
Properties
IUPAC Name |
tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYUEPZGGATCN-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364025 | |
Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157007-54-0 | |
Record name | tert-Butyl (2R)-2-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Boc-2-methylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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